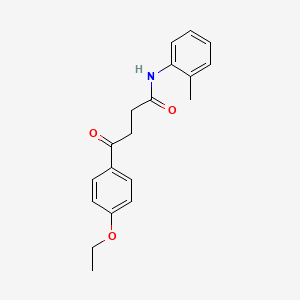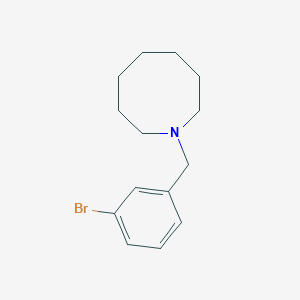![molecular formula C17H22N2O4 B5854582 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid, also known as CGA-89317, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of the protein-protein interaction between the oncogene MDM2 and the tumor suppressor protein p53. This interaction is critical in the regulation of cell growth and division, and its disruption can lead to the development of cancer.
作用机制
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid inhibits the MDM2-p53 interaction by binding to the hydrophobic pocket of MDM2, which is essential for its interaction with p53. This binding disrupts the MDM2-p53 complex, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells that are resistant to these treatments. In addition, 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has been investigated for its potential use in the treatment of neurodegenerative disorders and viral infections.
实验室实验的优点和局限性
One of the advantages of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid is its specificity for the MDM2-p53 interaction, which minimizes off-target effects. However, one limitation of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This limitation can be overcome by formulating 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid in a suitable delivery system.
未来方向
There are several future directions for the research and development of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid. One direction is the optimization of its pharmacokinetic properties to improve its in vivo efficacy. Another direction is the investigation of its potential use in combination with other therapies for the treatment of cancer and other diseases. Additionally, the development of analogs of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid with improved pharmacological properties and efficacy is another potential future direction. Finally, the elucidation of the molecular mechanisms underlying the neuroprotective and antiviral effects of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid is an area of future research.
合成方法
The synthesis of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid involves the reaction of 3-methylbenzoic acid with cyclohexyl isocyanate, followed by the addition of N-Boc-glycine. The resulting compound is then deprotected using trifluoroacetic acid to yield 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid. This synthesis method has been optimized to produce high yields of the compound with high purity.
科学研究应用
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the MDM2-p53 interaction in vitro and in vivo, leading to the stabilization and activation of p53 and subsequent induction of apoptosis in cancer cells. 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells that are resistant to these treatments. In addition, 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has been investigated for its potential use in the treatment of other diseases, such as neurodegenerative disorders and viral infections.
属性
IUPAC Name |
4-[[2-(cyclohexanecarbonylamino)acetyl]amino]-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-11-9-13(17(22)23)7-8-14(11)19-15(20)10-18-16(21)12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,18,21)(H,19,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZISJVAVXDSDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(Cyclohexanecarbonylamino)acetyl]amino]-3-methylbenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)
![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)





![2-anilino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5854576.png)
![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)
